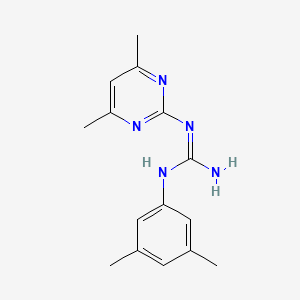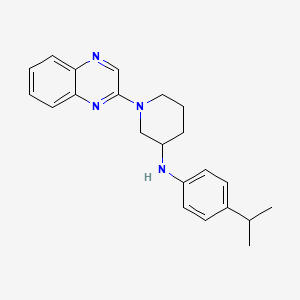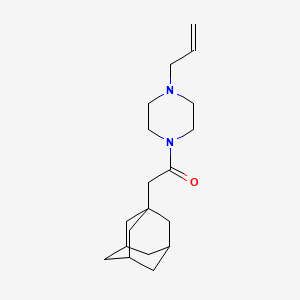
N-(3,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group attached to a 3,5-dimethylphenyl ring and a 4,6-dimethyl-2-pyrimidinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine typically involves the reaction of 3,5-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)urea, while reduction may produce N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)amine.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)urea
- N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)amine
- N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)thiourea
Uniqueness
N-(3,5-dimethylphenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)guanidine is unique due to its specific combination of a guanidine group with dimethylphenyl and dimethylpyrimidinyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-9-5-10(2)7-13(6-9)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHZIABROIXFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5393074.png)


![N~1~-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-1-benzenesulfonamide](/img/structure/B5393107.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5393115.png)
![6-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinamide](/img/structure/B5393123.png)
![4-ethoxy-N-ethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5393129.png)
![5-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5393138.png)


![N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B5393174.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5393181.png)
![4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-N-phenylpiperidine-1-carboxamide](/img/structure/B5393188.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 4-nitrobenzoate](/img/structure/B5393189.png)
